REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[CH3:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[N:15]1[CH2:19][CH2:18][N:17]([C:20]2[CH:21]=[C:22]3[C:26](=[CH:27][CH:28]=2)[N:25](COCC[Si](C)(C)C)[N:24]=[CH:23]3)[C:16]1=[O:37].CO>C(Cl)Cl.C(Cl)(Cl)Cl>[NH:25]1[C:26]2[C:22](=[CH:21][C:20]([N:17]3[CH2:18][CH2:19][N:15]([C:10]4[CH:11]=[N:12][CH:13]=[CH:14][C:9]=4[CH3:8])[C:16]3=[O:37])=[CH:28][CH:27]=2)[CH:23]=[N:24]1
|
Name
|
|
Quantity
|
0.096 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
1-(4-methyl-pyridin-3-yl)-3-[1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazol-5-yl]-imidazolidin-2-one
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NC=C1)N1C(N(CC1)C=1C=C2C=NN(C2=CC1)COCC[Si](C)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the concentrate was purified by preparative HPLC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC(=CC=C12)N1C(N(CC1)C=1C=NC=CC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 mg | |
YIELD: PERCENTYIELD | 19.47% | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |